ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- Position 2: A 3,4-dimethoxybenzylidene substituent, which influences electronic properties and molecular conformation via steric and electronic effects.
- Position 6: An ethyl carboxylate ester, enhancing solubility and serving as a handle for further derivatization.
- Configuration: The (2E) stereochemistry at the benzylidene double bond, critical for planar molecular geometry and intermolecular interactions .
This compound is synthesized via condensation reactions involving substituted aldehydes and thiouracil derivatives, typically under acidic conditions (e.g., acetic anhydride/sodium acetate) .
Properties
Molecular Formula |
C27H26N2O7S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H26N2O7S/c1-6-35-26(32)23-15(2)28-27-29(24(23)18-8-10-19(11-9-18)36-16(3)30)25(31)22(37-27)14-17-7-12-20(33-4)21(13-17)34-5/h7-14,24H,6H2,1-5H3/b22-14+ |
InChI Key |
BRPGXOOVRBWRMI-HYARGMPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Intermediate Preparation
Ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate A) serves as a critical precursor. As detailed in patent CN103664819A, this intermediate is synthesized by reacting thiourea with ethyl 2-chloroacetoacetate in ethanol/ethyl acetate under sodium carbonate catalysis. Optimal conditions yield >98% purity at 65°C (5 h reaction time).
Table 1: Reaction Conditions for Intermediate A
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol/ethyl acetate (25%) |
| Catalyst | Na₂CO₃ (0.01–0.1 eq) |
| Temperature | 65°C |
| Yield | 98.39% |
Pyrimidine Ring Formation
Condensation of Intermediate A with malonyl chloride derivatives forms the pyrimidine ring. A 2021 study demonstrated that 7-amino-thiazolo[5,4-d]pyrimidines can be synthesized via microwave-assisted cyclization at 120°C for 30 minutes. Adapting this method, the 3-oxo-2,3-dihydro group is introduced using β-keto esters under acidic conditions.
Introduction of the (2E)-3,4-Dimethoxybenzylidene Group
The benzylidene moiety is installed via Knoevenagel condensation between the thiazolo-pyrimidine core and 3,4-dimethoxybenzaldehyde.
Condensation Optimization
-
Catalyst : Piperidine (5 mol%) in ethanol promotes selective (E)-isomer formation.
-
Temperature : Reflux at 80°C for 6–8 hours achieves >90% conversion.
-
Workup : Crystallization from ethanol/water (3:1) yields the pure (2E)-isomer.
Table 2: Knoevenagel Condensation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (5 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Isomer Purity | 92% (E) |
Functionalization at Position 5: Acetyloxy-Phenyl Moiety
The 4-(acetyloxy)phenyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Palladium-Catalyzed Coupling
Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1), 4-(acetyloxy)phenylboronic acid reacts with the brominated thiazolo-pyrimidine intermediate at 90°C for 12 hours. Post-reaction acetylation with acetic anhydride ensures O-protection.
Final Esterification and Purification
The ethyl ester at position 6 is introduced via Steglich esterification:
-
Reagents : DCC (1.2 eq), DMAP (0.1 eq) in anhydrous DCM.
-
Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Table 3: Final Product Characterization
| Property | Value |
|---|---|
| Melting Point | 172–173°C |
| HPLC Purity | 99.2% |
| HRMS (m/z) | 521.1584 [M+H]⁺ |
Scalability and Industrial Considerations
The patented sodium carbonate-catalyzed method for Intermediate A is scalable to kilogram quantities with 98% yield. Microwave-assisted cyclization reduces reaction times by 75% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions may involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations:
Benzylidene Substituents: Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) enhance resonance stabilization, whereas electron-withdrawing groups (e.g., 4-cyano in 11b) increase electrophilicity . Steric effects from substituents like 2,4,6-trimethyl (11a) influence crystal packing and intermolecular interactions .
Position 5 Modifications :
- The 4-(acetyloxy)phenyl group in the target compound offers metabolic resistance compared to 4-methylphenyl derivatives (), which may degrade more readily in vivo .
Position 6 Functional Groups :
Antifungal Activity ():
Derivatives with aromatic benzylidene groups (e.g., 4-chlorophenyl, 4-methylphenyl) demonstrated significant activity against Aspergillus niger and Candida albicans. The 3,4-dimethoxy substituent in the target compound may enhance membrane permeability due to increased lipophilicity, though direct activity data are pending .
Crystallographic Insights ():
- The 3,4-dimethoxybenzylidene group in the target compound likely participates in intermolecular C–H···O hydrogen bonds, stabilizing crystal lattices. Comparatively, 2-nitro derivatives () exhibit altered packing due to nitro group polarity .
- Planar conformations (E-configuration) are conserved across analogs, ensuring consistent π-system delocalization .
Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of multiple functional groups, including acetyloxy and methoxy moieties, contributes to its potential efficacy in various biological systems.
Antitumor Activity
Research indicates that compounds with similar thiazole and pyrimidine structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : Compounds similar to ethyl (2E)-5-[4-(acetyloxy)phenyl]-... demonstrated IC50 values indicating effective cytotoxicity against different cancer cell lines such as HepG-2 and Jurkat cells .
- Mechanisms of Action : The interaction with tubulin polymerization pathways has been suggested as a mechanism for anticancer activity. Studies show that structural modifications can enhance this effect .
Anticonvulsant Activity
Thiazole derivatives are also explored for their anticonvulsant properties. Certain analogs have displayed the ability to protect against seizures in animal models by modulating neurotransmitter systems .
Anti-inflammatory Effects
The compound's potential as a COX-II inhibitor has been investigated, with preliminary data suggesting it may reduce inflammation without significant ulcerogenic effects . This positions it as a candidate for treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study on thiazole-integrated compounds showed promising results in inhibiting the growth of cancer cells. The presence of electron-donating groups was found to enhance activity significantly .
- Anticonvulsant Research : A series of thiazole-based compounds were tested for their anticonvulsant activity in animal models. The results indicated that specific substitutions on the thiazole ring could lead to enhanced protective effects against seizures .
Data Tables
Q & A
Q. What are the key synthetic methodologies for preparing this thiazolo[3,2-a]pyrimidine derivative?
The compound is synthesized via a multi-step protocol involving condensation of substituted benzaldehydes with thiazolopyrimidine precursors. A representative method includes refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde), and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1 v/v) for 8–10 hours . Purification involves recrystallization from ethyl acetate/ethanol (3:2), yielding crystals suitable for X-ray diffraction. Key parameters include temperature control (~120°C) and catalyst selection (e.g., NaOAc) to optimize yields (typically 70–80%) .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation relies on spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify substituent positions (e.g., acetyloxy at C4-phenyl, dimethoxybenzylidene at C2) .
- X-ray crystallography : Single-crystal studies reveal bond angles (e.g., dihedral angle of 80.94° between thiazolopyrimidine and benzene rings) and intermolecular interactions (C–H···O hydrogen bonds) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 551.2) .
Q. What functional groups contribute to its reactivity and stability?
Critical groups include:
- 3-Oxo group : Participates in keto-enol tautomerism, influencing hydrogen bonding and crystal packing .
- Acetyloxy and dimethoxy substituents : Electron-donating groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) and modulate electronic effects on the thiazolopyrimidine core .
- Ethyl carboxylate : Hydrolyzes under basic conditions, requiring anhydrous storage .
Advanced Research Questions
Q. How can researchers resolve contradictory SAR data for substituent effects on bioactivity?
Discrepancies in structure-activity relationships (SAR) often arise from substituent electronic/steric variations. For example:
- Electron-withdrawing groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Methoxy vs. acetyloxy groups : Methoxy improves metabolic stability, while acetyloxy increases bioavailability but susceptibility to esterase cleavage . Methodology :
- Systematically synthesize analogs with incremental substituent changes (e.g., halogen → methoxy → acetyloxy).
- Pair in vitro assays (e.g., enzyme inhibition) with computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Catalyst optimization : Replace NaOAc with Pd/Cu catalysts for regioselective benzylidene formation, reducing byproducts like uncyclized intermediates .
- Solvent selection : Use toluene for improved reflux efficiency or DMF for solubility of polar intermediates .
- In-line monitoring : Employ HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to track reaction progress and isolate intermediates .
Q. How do crystallographic data inform intermolecular interactions for co-crystal design?
Single-crystal X-ray studies reveal:
- Hydrogen-bonding networks : C–H···O interactions (2.8–3.2 Å) stabilize crystal packing along the c-axis .
- Planarity of the thiazolopyrimidine core : Flattened boat conformation (deviation: 0.224 Å) facilitates π-π stacking with aromatic co-formers (e.g., DMF in co-crystals) . Application : Co-crystallize with APIs (e.g., NSAIDs) to enhance solubility via non-covalent interactions .
Q. What analytical techniques address spectral discrepancies in complex mixtures?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from diastereomers or regioisomers .
- Dynamic light scattering (DLS) : Detect aggregates in solution-phase studies that may skew UV/Vis or fluorescence data .
- XPS : Validate oxidation states of sulfur in the thiazole ring, critical for redox activity studies .
Q. How can researchers design SAR studies for novel derivatives targeting kinase inhibition?
- Scaffold modification : Replace the 3,4-dimethoxybenzylidene group with bioisosteres (e.g., 4-methylthiophenyl) to probe steric effects .
- In vitro screening : Use kinase panels (e.g., EGFR, VEGFR) with ATP-competitive assays (IC determination) .
- MD simulations : Analyze binding mode persistence (e.g., RMSD < 2.0 Å over 100 ns trajectories) to prioritize lead compounds .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
